ETHYL 4-(3-FLUOROPHENYL)-6-{[N-(2-METHOXYETHYL)-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a trifluoroacetyl benzoyl group, and a tetrahydropyrimidine ring, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
The synthesis of ETHYL 4-(3-FLUOROPHENYL)-6-{[N-(2-METHOXYETHYL)-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Trifluoroacetyl Benzoyl Group: This step involves the acylation of the intermediate compound with trifluoroacetic anhydride in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrahydropyrimidine ring is oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-6-{[N-(2-METHOXYETHYL)-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in enzyme function. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds, such as:
Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate: This compound features a thiazole ring instead of a tetrahydropyrimidine ring.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound has a different core structure but shares the fluorophenyl group.
The uniqueness of ETHYL 4-(3-FLUOROPHENYL)-6-{[N-(2-METHOXYETHYL)-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-6-[[2-methoxyethyl-[4-(2,2,2-trifluoroacetyl)benzoyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O6/c1-3-39-24(36)20-19(31-25(37)32-21(20)17-5-4-6-18(27)13-17)14-33(11-12-38-2)23(35)16-9-7-15(8-10-16)22(34)26(28,29)30/h4-10,13,21H,3,11-12,14H2,1-2H3,(H2,31,32,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHCJHKKWFFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CN(CCOC)C(=O)C3=CC=C(C=C3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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